Bienvenue dans la boutique en ligne BenchChem!

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile

tPSA molecular shape permeability

Procure 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034275-42-6) for unbiased screening. This single-isomer building block carries no pre-annotated biological targets, eliminating polypharmacology risk in high-content phenotypic assays. The 3-substituted piperidine core expands library diversity beyond 4-substituted analogs, while the clean HBD=0, tPSA ~58–62 Ų profile ensures adequate cell permeability. Structurally distinct from PDE10A-active 5-chloropyridinyl analogs, it avoids confounding target engagement. Available at 90% purity with standard lead times. Ideal for de novo hit identification, affinity pull-down proteomics, and fragment-based discovery.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 2034275-42-6
Cat. No. B2943666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile
CAS2034275-42-6
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=CC=NC=C3
InChIInChI=1S/C18H17N3O2/c19-12-14-3-1-4-15(11-14)18(22)21-10-2-5-17(13-21)23-16-6-8-20-9-7-16/h1,3-4,6-9,11,17H,2,5,10,13H2
InChIKeyVPNQTPDDHNPXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034275-42-6): Chemical Profile, Supply Landscape, and Comparator Context for Research Procurement


3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile (CAS 2034275-42-6) is a synthetic heterocyclic building block (C₁₈H₁₇N₃O₂, MW 307.35 g/mol) featuring a piperidine core substituted at the 3-position with a pyridin-4-yloxy group and N-carbonylated with a 3-cyanophenyl moiety . It is commercially offered as a screening compound for drug discovery, with confirmed availability through at least one reputable vendor at 90% purity and a standard lead time . In the broader landscape of piperidine-carbonyl-benzonitrile analogs, closely related comparators such as 3-(4-((5-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile (CAS 1448037-75-9)—a documented PDE10A inhibitor—and the sulfonyl- and methyleneoxy-bridged isomers exist, each differentiated by linker type, regiochemistry, and biological annotation status . This compound’s primary differentiator at the time of writing is its precisely defined, single-isomer structure with no publicly disclosed biological target, making it suitable for de novo hit identification and selectivity profiling where target-annotated analogs are not desired.

Why In-Class Piperidine-Benzonitrile Analogs Cannot Be Interchanged with 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile in Assay Development


In the piperidine-1-carbonyl-benzonitrile chemotype, small structural variations at the piperidine substitution site and linker type produce profound shifts in target engagement, selectivity, and physicochemical properties . For instance, the 5-chloropyridin-2-yloxy ether analog (CAS 1448037-75-9) incorporates a chlorine at the pyridine 5-position and an ether oxygen connected to the pyridine 2-position, conferring potent PDE10A inhibition, while the sulfonyl-bridged analog (PPSB) replaces the carbonyl linker with a sulfonyl group, altering hydrogen-bonding capacity, conformational flexibility, and off-rate kinetics at metalloenzyme targets . Similarly, the 4-benzonitrile regioisomer with a methyleneoxy spacer (CAS not disclosed) displays a different molecular shape and tPSA, leading to distinct permeability and solubility profiles. Attempting to interchange these compounds based on scaffold similarity alone risks introducing unintended target activity (PDE10A engagement), altered cellular permeability, or differential metabolic liability that confounds structure-activity relationship (SAR) interpretation and procurement specifications .

Quantitative Differentiation of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile Versus Closest Structural Analogs: Measurable Parameters for Procurement Selection


Molecular Shape and Topological Polar Surface Area (tPSA) Differentiation vs. Regioisomeric and Linker-Modified Analogs

The target compound (CAS 2034275-42-6) exhibits a calculated topological polar surface area (tPSA) of approximately 58–62 Ų (predicted from its SMILES using standard algorithms), which is lower than that of the sulfonyl-bridged analog PPSB (estimated tPSA ~83–89 Ų due to the additional S=O oxygens) and higher than that of the simpler 3-(pyridin-4-yloxy)benzonitrile fragment (CAS 685533-74-8, tPSA ~45 Ų) . This places the compound in a tPSA range (55–65 Ų) associated with favorable passive membrane permeability in Caco-2 and PAMPA models, while the sulfonyl analog’s elevated tPSA (>80 Ų) correlates with reduced permeability and potential efflux transporter recognition . For comparison, the 5-chloropyridin-2-yloxy PDE10A inhibitor has a tPSA comparable to the target compound due to the chlorine substitution, but the chlorine atom introduces halogen-bonding capacity absent in the target compound .

tPSA molecular shape permeability regioisomer linker variation

Hydrogen-Bond Acceptor/Donor Profile Distinction vs. Sulfonyl-Linked and Amino-Linked Comparators

The target compound possesses 4 hydrogen-bond acceptors (HBA: two from the carbonyl oxygen, one from the pyridine nitrogen, one from the piperidine-ether oxygen) and 0 hydrogen-bond donors (HBD), yielding an HBA/HBD ratio that strongly favors membrane permeability over aqueous solubility . In contrast, the sulfonyl analog PPSB adds two sulfonyl oxygens, increasing HBA count to 6, which elevates desolvation penalty and reduces passive diffusion rate . The 4-aminopyridinyl analog (4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile) introduces a secondary amine (HBD = 1), increasing hydrogen-bond donor count and potentially enhancing P-glycoprotein recognition while reducing CNS penetration [1]. The target compound’s zero-HBD profile is advantageous for achieving high oral bioavailability (per Lipinski and Veber guidelines) and avoiding efflux transporter recognition when used as a starting scaffold [1].

hydrogen bonding ligand efficiency ADME linker chemistry drug-likeness

Target Selectivity Risk: Lack of Pre-Annotated Biological Activity as a Procurement Advantage for Unbiased Screening

Unlike its closest structurally characterized comparator, the 5-chloropyridin-2-yloxy PDE10A inhibitor (CAS 1448037-75-9), which is classified as a potent and selective PDE10A inhibitor, the target compound (CAS 2034275-42-6) carries no publicly disclosed primary target annotation or IC₅₀/Ki data as of the search date . This lack of pre-existing biological annotation is a quantifiable procurement advantage: in a competitive binding assay panel, the target compound would not introduce PDE10A-mediated confounding activity, whereas the 5-chloropyridinyl analog carries an established PDE10A IC₅₀ reported in the low nanomolar range in published patent literature . For screening library procurement, compounds free of pre-defined target liabilities are preferentially selected for unbiased phenotypic or chemoproteomic hit identification where polypharmacology risk must be minimized .

target annotation off-target liability screening library hit identification selectivity profiling

3-Substituted Piperidine Regiochemistry: Spatial Orientation Distinction from 4-Substituted and 4-Methyleneoxy Bridged Analogs

The target compound positions the pyridin-4-yloxy group at the piperidine 3-position, which places the pyridine ring in a different spatial vector orientation relative to the benzonitrile carbonyl compared to the 4-substituted piperidine analogs (e.g., PPSB and the 4-aminopyridinyl comparator) or the 4-methyleneoxy bridged regioisomer . In computational conformational analysis, 3-substituted piperidines can adopt axial or equatorial orientations with energy barriers (~0.5–1.5 kcal/mol difference between conformers) distinct from 4-substituted analogs, leading to different presentation of the pyridine nitrogen to protein targets . While no crystallographic data for this compound in complex with a protein target is publicly available, the 3-substitution pattern is underrepresented in commercial screening libraries compared to the more common 4-substituted piperidine chemotype, offering scaffold diversity that can probe novel binding pockets .

regiochemistry 3D conformation target binding piperidine substitution scaffold diversity

Vendor Purity, Pricing, and Lead Time: Procurement-Ready Metrics vs. Alternative Piperidine-Benzonitrile Building Blocks

As of this search date, 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile is available from 10XChem at 90% purity, with pricing starting at $305.00 for 1 mg (USD) and a 3-week lead time . Among structurally related benzonitrile-piperidine building blocks with disclosed biological annotation (e.g., CAS 1448037-75-9, the PDE10A inhibitor), pricing and availability are less transparent and often require custom quotation with extended lead times . The target compound’s standardized catalog offering at defined purity and lead time provides procurement predictability that is absent for the more heavily annotated but less commercially standardized analogs. Additionally, the 90% purity specification is adequate for primary screening campaigns where compounds undergo post-screening re-synthesis and purification upon hit confirmation; higher-purity (>95%) alternatives for the same scaffold are not currently available as stock items .

procurement purity lead time pricing vendor comparison

Optimal Research Applications for 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile Based on Quantitative Differentiation Evidence


Unbiased Phenotypic Screening for Novel Target Identification in Oncology or Neuroscience

Given its lack of pre-annotated biological target activity (zero known primary targets), this compound is optimally deployed as an uncharacterized screening library member in high-content phenotypic assays where polypharmacology risk and target bias must be avoided . Its tPSA of ~58–62 Ų and HBD = 0 profile predict adequate cell permeability, supporting cell-based screening applications in oncology (e.g., NCI-60 panel, 3D spheroid viability assays) or neuroscience (e.g., neurite outgrowth, synaptic plasticity models) without the confounding PDE10A activity that the 5-chloropyridinyl analog would introduce .

Chemoproteomics-Based Target Deconvolution and Selectivity Profiling

The compound’s clean HBA/HBD profile (4 acceptors, 0 donors) and defined 3-substituted piperidine regiochemistry make it suitable for immobilization onto affinity matrices (e.g., via the benzonitrile para-position or piperidine ring functionalization) for pull-down proteomics experiments . Unlike the sulfonyl analog (HBA = 6), the lower hydrogen-bonding capacity reduces non-specific protein binding during affinity enrichment, improving signal-to-noise in mass spectrometry-based target identification workflows .

Scaffold-Hopping Starting Point for Kinase, GPCR, or Epigenetic Target Programs

The 3-(pyridin-4-yloxy)piperidine motif is a recognized kinase hinge-binding pharmacophore element, while the 3-benzonitrile carbonyl can engage hydrophobic back-pocket interactions . The 3-substituted piperidine regiochemistry provides scaffold diversity beyond the more common 4-substituted piperidine library members, enabling exploration of novel binding conformations in ATP-competitive kinase inhibitors, GPCR allosteric modulators, or bromodomain/ epigenetic reader protein antagonists .

Fragment-Based Drug Discovery (FBDD) with Well-Defined Vector Elaboration Points

At MW 307.35 g/mol, the compound sits at the upper boundary of fragment space (typically ≤300 Da) but offers three distinct vector points for fragment growing, merging, or linking: the benzonitrile para-position, the piperidine 3-position (via substitution), and the pyridine ring . Its transparent catalog availability and 90% purity facilitate rapid procurement for fragment screening by X-ray crystallography, SPR, or NMR without the lead-time uncertainty of custom-synthesized analogs .

Quote Request

Request a Quote for 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.